N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Overview
Description
N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-indol-6-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is 346.14297583 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Treatment and Selective Inhibition
- Selective Histone Deacetylase 6 Inhibitors : Compounds structurally related to N-1H-indol-6-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide have been designed as selective inhibitors for histone deacetylase 6 (HDAC6), showing potent antiproliferative effects against various cancer cell lines. These inhibitors significantly increase acetylation levels of α-tubulin, demonstrating potential as oral anticancer candidates due to their selective inhibition properties and favorable pharmacokinetic profiles (Yang et al., 2016).
Pharmaceutical Applications and Drug Development
- Tryptanthrin Derivatives for Anti-inflammatory Drugs : The synthesis of new compounds with the tryptanthrin backbone, related to the quinazolinone structure, has been explored for their potential pharmaceutical applications, particularly as anti-inflammatory drugs. These compounds demonstrate high bioavailability and potential utility as main components in drug development (Kovrizhina et al., 2022).
Synthesis Methodologies
- Copper-Catalyzed C–N Coupling and Cyclization : Innovative synthetic approaches have been developed for creating indolo[1,2-c]quinazolin-6-amines and related structures. These methodologies involve copper-catalyzed reactions that efficiently yield these compounds, indicating a wide application in organic chemistry and medicinal chemistry for the synthesis of N-fused heterocycles (Dao et al., 2017).
Biological Activity and Antitumor Evaluation
- Antitumor Activity of Quinazolinone Derivatives : A series of quinazolinone derivatives have been synthesized and evaluated for their antitumor activity, demonstrating broad-spectrum efficiency against various tumor types. These findings underscore the therapeutic potential of quinazolinone-based compounds in cancer treatment (Mohamed et al., 2016).
Properties
IUPAC Name |
N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-15-8-7-14-9-10-21-18(14)12-15)6-3-11-24-13-22-17-5-2-1-4-16(17)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUIYHHCMXDZMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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